molecular formula C16H26N2OS B4631018 N-(1,5-dimethylhexyl)-N'-[3-(methylthio)phenyl]urea

N-(1,5-dimethylhexyl)-N'-[3-(methylthio)phenyl]urea

Cat. No. B4631018
M. Wt: 294.5 g/mol
InChI Key: XEQOOOWBYJLHGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Urea derivatives, including N-(1,5-dimethylhexyl)-N'-[3-(methylthio)phenyl]urea, are typically synthesized through reactions involving isocyanates and amines. The process involves the reaction of an isocyanate group (-NCO) with an amine group (-NH2) to form a urea linkage (-NHCONH-). For example, similar compounds have been synthesized by reacting acylisocyanates with amines or by direct functionalization of existing urea molecules through various chemical reactions, such as alkylation or arylation (Smith, El‐Hiti, & Alshammari, 2013).

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by their urea linkage, which imparts unique chemical and physical properties to these compounds. The structure can be further modified by substituents attached to the nitrogen atoms, influencing the molecule's overall polarity, solubility, and reactivity. Crystal structure analysis, such as X-ray diffraction (XRD), provides detailed insights into the arrangement of atoms within these molecules, revealing how intermolecular interactions, such as hydrogen bonding, affect their structural organization (Kołodziejski, Wawer, Woźniak, & Klinowski, 1993).

Chemical Reactions and Properties

Urea derivatives participate in various chemical reactions, including condensation, polymerization, and functionalization processes. These reactions can modify the physical and chemical properties of the urea compounds, making them suitable for specific applications. For example, the introduction of alkyl or aryl groups can significantly alter the compound's hydrophobicity or electronic properties, affecting its reactivity and interaction with other molecules (Butler, Hussain, & Leitch, 1980).

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

Hydrogen bonding plays a crucial role in the structural formation of substituted ureas. Studies on crystalline N 1 ,N 1 -dimethyl-N 3 -arylureas have shown significant solid-state NMR effects related to hydrogen bonding and molecular conformations. These effects are pivotal in understanding the pseudotrans and pseudocis orientations in derivatives, indicating a complex interplay between molecular structure and hydrogen bonding patterns (Kołodziejski et al., 1993).

Enzyme Inhibitory Properties

The synthesis of ureas derived from phenethylamines has been evaluated for their enzyme inhibitory activities and antioxidant properties. These compounds have shown significant inhibition against human carbonic anhydrase (hCA) I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes, suggesting potential for medical applications beyond the scope of this query (Aksu et al., 2016).

Antiviral Activities

Research into 6-substituted acyclouridine derivatives, including those with modifications akin to N-(1,5-dimethylhexyl)-N'-[3-(methylthio)phenyl]urea, has identified potent and selective inhibitors of HIV-1 replication. This underscores the potential of such compounds in antiviral therapies, focusing on their ability to interact with viral enzymes and inhibit replication without addressing their side effects or usage specifics (Baba et al., 1991).

Agricultural Applications

Substituted tetrahydropyrimidinones, similar in structure to cyclic ureas, have been identified as chlorosis-inducing preemergence herbicides. These compounds function by inhibiting carotenoid biosynthesis at the phytoene desaturase step, demonstrating the diverse applicability of urea derivatives in agriculture beyond the immediate context of this compound (Babczinski et al., 1995).

properties

IUPAC Name

1-(6-methylheptan-2-yl)-3-(3-methylsulfanylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2OS/c1-12(2)7-5-8-13(3)17-16(19)18-14-9-6-10-15(11-14)20-4/h6,9-13H,5,7-8H2,1-4H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQOOOWBYJLHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)NC(=O)NC1=CC(=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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